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Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation pattern of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Executive Summary & Biological Context Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl α-tyveloside) is a critical monosaccharide derivative utilized in the structural elucidation of bacterial lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl α-tyveloside) is a critical monosaccharide derivative utilized in the structural elucidation of bacterial lipopolysaccharides (LPS). Tyvelose serves as the immunodominant O-antigen determinant in Salmonella enterica serovar Typhi, the primary causative agent of typhoid fever[1].

Due to the extreme acid lability of 3,6-dideoxyhexoses, standard aqueous hydrolysis often destroys the sugar core. Therefore, methanolysis is the field-proven, gold-standard cleavage method, yielding the stable methyl glycoside[2]. This technical guide details the mass spectrometry (MS) fragmentation patterns of this molecule, providing a self-validating framework for its identification using both Electron Impact (EI) and Electrospray Ionization (ESI) techniques.

Analytical Workflows & Causality

The choice of ionization and derivatization dictates the fragmentation pathways observed. As an application scientist, understanding the why behind these methods is as critical as the execution:

  • Methanolysis over Hydrolysis: 3,6-dideoxyhexoses lack a hydroxyl group at the C3 position, making the glycosidic bond highly susceptible to cleavage and subsequent degradation into furan derivatives under aqueous acidic conditions. Methanolic HCl traps the anomeric center as a methyl glycoside, preventing mutarotation and preserving the structural integrity of the monomer[2].

  • GC-EI-MS (Derivatized): The native methyl glycoside is polar and lacks sufficient volatility for gas chromatography. Derivatization via trimethylsilylation (TMS) at the free C2 and C4 hydroxyls provides a volatile analyte (Di-O-TMS derivative, Exact Mass = 306.1683 Da) ideal for 70 eV EI-MS. EI provides highly reproducible, thermodynamically driven fragmentation libraries[3].

  • LC-ESI-MS/MS (Native): Soft ionization of the underivatized methyl glycoside yields sodiated [M+Na]+ or protonated [M+H]+ precursor ions. Collision-Induced Dissociation (CID) allows for the mapping of cross-ring cleavages using the Domon and Costello nomenclature, which is crucial for determining linkage and stereochemistry in complex carbohydrate mixtures[4].

Mechanistic Fragmentation Pathways

Electron Impact (EI-MS) of Di-O-TMS Derivative

In 70 eV EI-MS, the molecular ion [M]+ at m/z 306 is typically absent due to the rapid cleavage of the silyl ether and glycosidic bonds. The fragmentation is driven by the stabilization of positive charge on the pyranose ring oxygen and silicon atoms.

  • m/z 291: [M - CH3]+. Formed by the loss of a methyl radical from one of the trimethylsilyl groups.

  • m/z 275: [M - OCH3]+. Alpha-cleavage resulting in the loss of the anomeric methoxy radical. This is a highly diagnostic peak confirming the presence of a methyl glycoside.

  • m/z 187: Formed by the cleavage of the C2-C3 and C4-C5 bonds, retaining the C1-C2 fragment with its intact TMS group.

  • m/z 131 & 113: Characteristic low-mass ions for 3,6-dideoxyhexoses, resulting from sequential losses of TMSOH (90 Da) and the methoxy group from the pyranose core.

ESI-CID-MS/MS of Native Methyl Glycoside

For the native methyl tyveloside (C7H14O4, Exact Mass = 162.0892 Da), ESI positive mode typically generates a strong sodiated adduct [M+Na]+ at m/z 185.078.

  • Neutral Losses: The most abundant product ions arise from the loss of the anomeric methoxy group as methanol (-32 Da), yielding m/z 153. Subsequent loss of water (-18 Da) from the C2 or C4 positions yields m/z 135.

  • Cross-Ring Cleavages: Following Domon and Costello rules[4], the pyranose ring undergoes specific cleavages. The 0,2A and 0,4A cleavages are prominent, breaking the ring across the C1-C2/C5-O and C1-O/C4-C5 bonds, respectively. The absence of a C3 hydroxyl significantly alters the relative abundance of these ions compared to standard hexoses.

Quantitative Data Presentation

Table 1: Key EI-MS Fragments of Di-O-TMS Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside

m/zIon AssignmentNeutral LossDiagnostic Significance
291[M - CH3]+15 DaConfirms TMS derivatization
275[M - OCH3]+31 DaConfirms methyl glycoside structure
187[C2-C3 / C4-C5 cleavage]+119 DaIndicates substitution at C2
131[Ring fragment - TMSOH]+175 DaHallmark of 3-deoxy pyranose systems
73[Si(CH3)3]+N/ABase peak for TMS derivatives

Table 2: Key ESI-CID-MS/MS Fragments of Native Methyl Glycoside ([M+Na]+ Precursor: m/z 185)

m/zIon AssignmentNeutral LossMechanism
153[M+Na - CH3OH]+32 DaCleavage of anomeric methoxy group
135[M+Na - CH3OH - H2O]+50 DaSequential loss of methanol and water
1130,4A+ cross-ring72 DaRetro-aldol type ring opening
850,2A+ cross-ring100 DaCleavage across C1-C2 and C5-O bonds

Experimental Protocols

Protocol 1: Methanolysis and TMS Derivatization (Self-Validating System)
  • Sample Preparation: Lyophilize 1 mg of purified S. typhi O-antigen or isolated tyvelose in a heavy-walled borosilicate glass ampoule.

  • Methanolysis: Add 0.5 mL of 1 M anhydrous methanolic HCl. Seal the ampoule under nitrogen and heat at 80°C for exactly 2 hours. Causality Rule: This specific time/temperature matrix prevents the degradation of the acid-labile 3,6-dideoxyhexose while ensuring complete cleavage of the LPS polymer[2].

  • Neutralization: Cool to room temperature. Add Silver Carbonate (Ag₂CO₃) incrementally until the pH is neutral (verify with indicator paper). Centrifuge at 3000 x g for 5 mins to pellet the AgCl precipitate.

  • Drying: Transfer the supernatant to a clean vial and evaporate to absolute dryness under a gentle stream of N₂ gas.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL directly into the GC-MS system.

Protocol 2: GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C. Scan range: m/z 50–500.

Visualizations

Workflow Sample O-Antigen Sample (S. typhi) Methanolysis Methanolysis (1M HCl/MeOH, 80°C) Sample->Methanolysis Glycoside Native Methyl Tyveloside Methanolysis->Glycoside Traps anomeric center Deriv TMS Derivatization (BSTFA/Pyridine) Glycoside->Deriv LCMS LC-ESI-MS/MS (CID Fragmentation) Glycoside->LCMS Direct Analysis DiTMS Di-O-TMS Derivative Deriv->DiTMS Volatilization GCMS GC-EI-MS (70 eV Ionization) DiTMS->GCMS

Caption: Analytical workflow for the mass spectrometric characterization of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside.

Fragmentation Precursor [M+Na]+ Precursor m/z 185 LossMeOH Loss of Methanol (-32 Da) m/z 153 Precursor->LossMeOH Anomeric Cleavage CrossRing Cross-Ring Cleavages (Domon & Costello) Precursor->CrossRing CID Energy LossH2O Loss of Water (-18 Da) m/z 135 LossMeOH->LossH2O C2 or C4 Dehydration Ion04A 0,4A+ Ion m/z 113 CrossRing->Ion04A Ion02A 0,2A+ Ion m/z 85 CrossRing->Ion02A

Caption: ESI-CID-MS/MS fragmentation pathways of native Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside.

References

  • [1] Biomarkers, Proteomics, Sensitivity, Specificity, S. typhi - Journal of Clinical and Diagnostic Research (JCDR). Available at: [Link]

  • [2] Structural studies on the O-specific side chains of the cell wall lipopolysaccharides from Salmonella typhi and S. enteritidis. - SciSpace. Available at:[Link]

  • [3] A facile synthesis of methyl 3,6-dideoxy-α-L-xylo-hexopyranoside (colitose) - Canadian Science Publishing. Available at:[Link]

  • [4] Structural Elucidation of Intact Rough-Type Lipopolysaccharides using Field Asymmetric Ion Mobility Spectrometry and Kendrick Mass Defect Plots - ResearchGate. Available at: [Link]

Sources

Exploratory

Biogenesis of 3,6-Dideoxy-D-arabino-hexose (Tyvelose): A Mechanistic and Methodological Whitepaper

Executive Briefing The 3,6-dideoxyhexoses are a class of unusual deoxysugars that serve as immunodominant determinants in the O-specific lipopolysaccharides of Gram-negative pathogens, including Salmonella enterica and Y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The 3,6-dideoxyhexoses are a class of unusual deoxysugars that serve as immunodominant determinants in the O-specific lipopolysaccharides of Gram-negative pathogens, including Salmonella enterica and Yersinia pseudotuberculosis[1]. Among these, tyvelose (3,6-dideoxy-D-arabino-hexose) is structurally and biosynthetically unique. It is the only 3,6-dideoxyhexose derived directly from the epimerization of another fully formed 3,6-dideoxyhexose (paratose)[2]. This technical guide dissects the enzymatic architecture required for tyvelose biosynthesis, focusing on the radical-mediated C-3 deoxygenation and the thermodynamically challenging C-2 epimerization at an unactivated stereocenter.

Mechanistic Architecture of the Biosynthetic Pathway

The biosynthesis of CDP-D-tyvelose is a multi-stage enzymatic cascade that transforms a standard hexose into a highly specialized, immunogenic deoxysugar.

Phase I: Nucleotide Activation and 4,6-Dehydration

The pathway initiates with D-glucose-1-phosphate, which is activated by cytidine triphosphate (CTP) via CDP-D-glucose pyrophosphorylase (Ep). The resulting CDP-D-glucose undergoes an irreversible intramolecular oxidation-reduction catalyzed by CDP-D-glucose 4,6-dehydratase (Eod). Utilizing tightly bound NAD⁺, Eod oxidizes the C-4 hydroxyl to a ketone, facilitating the elimination of water at C-6, and subsequently reduces the C-6 double bond to yield CDP-6-deoxy-D-glycero-L-threo-4-hexulose[2].

Phase II: Radical-Mediated C-3 Deoxygenation (The E1/E3 System)

Cleaving the C-O bond at C-3 is chemically formidable due to the absence of an adjacent activating electron-withdrawing group. Nature solves this via a bipartite metalloenzyme system: E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) and E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase)[3].

  • Mechanistic Causality: E1 is a rare pyridoxamine 5'-phosphate (PMP)-dependent enzyme harboring a [2Fe-2S] cluster. PMP forms a Schiff base with the C-4 keto group of the substrate, acting as an electron sink to facilitate the expulsion of the C-3 hydroxyl group. E3, a flavoprotein containing FAD and its own [2Fe-2S] center, subsequently channels reducing equivalents from NADH to quench the highly reactive radical intermediate. This precise protein-protein interaction prevents abortive side reactions and yields CDP-4-keto-3,6-dideoxy-D-glucose[3].

Phase III & IV: Stereospecific Reduction and C-2 Epimerization

The C-4 ketone is stereospecifically reduced by CDP-D-paratose synthase (Prt) utilizing NADH to form CDP-D-paratose (3,6-dideoxy-D-ribo-hexose). Finally, CDP-D-tyvelose 2-epimerase (TyvE) catalyzes the inversion of the C-2 hydroxyl group to yield CDP-D-tyvelose[2].

  • Mechanistic Causality: Epimerization at C-2 is thermodynamically challenging because the stereocenter is unactivated. TyvE circumvents this by using a tightly bound NAD⁺ cofactor to transiently oxidize the C-2 hydroxyl to a ketone. A subsequent hydride transfer from the generated NADH back to the opposite face of the C-2 ketone achieves the stereochemical inversion[2].

Pathway G1P D-Glucose-1-P CDPG CDP-D-Glucose G1P->CDPG Ep (CTP) Keto6Deoxy CDP-4-keto-6-deoxy- D-glucose CDPG->Keto6Deoxy Eod (NAD+) Keto36Dideoxy CDP-4-keto-3,6-dideoxy- D-glucose Keto6Deoxy->Keto36Dideoxy E1/E3 (NADH) Paratose CDP-D-Paratose Keto36Dideoxy->Paratose Prt (NADH) Tyvelose CDP-D-Tyvelose Paratose->Tyvelose TyvE

Biosynthetic pathway of CDP-D-tyvelose from D-Glucose-1-Phosphate.

Quantitative Kinetics of Key Biosynthetic Enzymes

The thermodynamic landscape of the pathway is heavily dictated by the kinetic efficiencies of its terminal enzymes. The table below summarizes the kinetic parameters for TyvE, highlighting its strict substrate specificity.

EnzymeSubstrate Km​ (μM) kcat​ (min⁻¹)Catalytic Efficiency ( kcat​/Km​ )
TyvE (Salmonella typhi)[2]CDP-D-paratose6.8 ± 0.416 ± 12.35 μM⁻¹ min⁻¹
TyvE (Salmonella typhi)[2]CDP-D-tyvelose520 ± 4012 ± 10.023 μM⁻¹ min⁻¹
TaCPa2E (T. atlanticus)*[4]CDP-D-glucose320 ± 200.90 ± 0.010.0028 μM⁻¹ min⁻¹

*Note: TaCPa2E is a promiscuous TyvE homolog used for synthetic glucose/mannose interconversion.

Methodological Framework & Validated Protocols

Protocol 1: Reconstitution and Assay of the E1/E3 Deoxygenation System

Objective: Quantify the C-3 deoxygenation activity of the E1/E3 complex. Causality of Design: Because E1 and E3 rely on [2Fe-2S] clusters that are highly sensitive to oxidative degradation, all purification and assay steps must be conducted in an anaerobic environment. An NADH-coupled continuous assay is utilized to allow real-time monitoring of E3 reductase activity, which is strictly dependent on the E1-mediated dehydration event[3].

  • Anaerobic Preparation: Purify recombinant E1 and E3 inside an anaerobic glove box (<2 ppm O₂) using buffers rigorously degassed with argon.

  • Reaction Assembly: In a sealed quartz cuvette, combine 50 mM potassium phosphate buffer (pH 7.5), 150 μM NADH, 1 μM E3, and 50 μM CDP-6-deoxy-D-glycero-L-threo-4-hexulose.

  • Initiation & Monitoring: Initiate the reaction by adding 2 μM E1. Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm ( ϵ = 6220 M⁻¹ cm⁻¹).

  • Self-Validation System: Run a parallel control lacking E1. No background NADH oxidation should occur. Validate the stoichiometric ratio of NADH consumed to product formed via HPLC to ensure complete enzymatic coupling.

Protocol 2: Chemoenzymatic Synthesis and SAX-HPLC Assay for TyvE Activity

Objective: Quantify the C-2 epimerization of CDP-D-paratose to CDP-D-tyvelose. Causality of Design: Since the substrate and product are stereoisomers with identical masses, mass spectrometry cannot distinguish them. Strong Anion Exchange (SAX) HPLC is utilized because the subtle conformational differences between the ribo- and arabino- hexose moieties alter their interaction with the stationary phase, allowing baseline resolution[2].

  • Reaction Setup: Combine 10 μM CDP-D-paratose and 0.1 μg of purified TyvE in 100 μL of 50 mM potassium phosphate buffer (pH 7.5).

  • Incubation & Quenching: Incubate at 25°C for 5 minutes. Quench the reaction by rapid thermal denaturation at 85°C for 3 minutes. Rationale: This instantly halts catalysis and precipitates the enzyme without altering the equilibrium state[2].

  • Chromatographic Separation: Inject the supernatant onto a Spherisorb S5 SAX column (0.46 × 25 cm). Elute using a linear gradient from 50 mM to 140 mM potassium phosphate (pH 3.5) over 20 minutes at a flow rate of 1 mL/min.

  • Self-Validation System: Monitor elution at 271 nm (specific for the cytidine moiety). Calculate the equilibrium constant ( Keq​ ) by integrating the product and substrate peaks. The reaction must reach a stable Keq​ over extended incubation times to validate thermodynamic equilibrium.

Workflow Prep Prepare Substrates (CDP-D-Paratose) Reaction Incubate Reaction (50mM KPi, pH 7.5, 25°C) Prep->Reaction Enzyme Purify TyvE Enzyme (Ni-NTA Chromatography) Enzyme->Reaction Quench Thermal Quenching (85°C for 3 min) Reaction->Quench Analysis SAX-HPLC Analysis (271 nm detection) Quench->Analysis

Experimental workflow for the chemoenzymatic assay of TyvE activity.

References

  • Biosynthesis of 3,6-Dideoxyhexoses: In Vivo and in Vitro Evidence for Protein−Protein Interaction between CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-Dehydrase (E1) and Its Reductase (E3) . Biochemistry - ACS Publications. 3

  • New Insights into the Mechanism of CDP-D-Tyvelose 2-Epimerase: An Enzyme-Catalyzing Epimerization at an Unactivated Stereocenter . Journal of the American Chemical Society. 2

  • Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion . Applied and Environmental Microbiology. 4

  • Structure of O-Specific Side Chains of Lipopolysaccharides from Yersinia pseudotuberculosis . ASM Journals.1

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties and Melting Point of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside, also known by its trivial name methyl tyveloside, is a deoxy sugar of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside, also known by its trivial name methyl tyveloside, is a deoxy sugar of significant interest in immunological studies and as a synthetic building block in carbohydrate chemistry. Its structure, lacking hydroxyl groups at the C3 and C6 positions, imparts unique conformational and reactivity characteristics. This guide provides a comprehensive overview of its known physical properties and addresses the complexities associated with determining its melting point, offering practical guidance for researchers in the field.

Section 1: Physicochemical Identity and Properties

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is a methyl glycoside of tyvelose. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranosideN/A
Trivial Name Methyl tyveloside[1]
CAS Number 6154-71-8[2]
Molecular Formula C₇H₁₄O₄[2]
Molecular Weight 162.18 g/mol [2]
Optical Rotation [α]ᴅ +84° (c, 0.5 in water)[3]
Physical Form Chromatographically pure syrup or crystalline solid[1][3]

Section 2: The Challenge of the Melting Point: A Tale of Two Forms

A definitive, sharp melting point for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is not consistently reported in the literature. This ambiguity arises from the compound's ability to exist in different physical states, a critical consideration for its handling and characterization.

The Amorphous, Hygroscopic Syrup

Synthesis of this compound has been reported to yield a "chromatographically pure syrup".[3] Furthermore, the product was described as "too hygroscopic for a satisfactory analysis to be obtained".[3] This is a common characteristic for many sugars and their derivatives, which readily absorb moisture from the atmosphere.[4] This hygroscopicity can lead to the formation of a viscous, non-crystalline syrup, which does not exhibit a sharp melting point but rather a gradual softening over a broad temperature range.

The Crystalline Solid

In contrast to its syrupy form, Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has been successfully crystallized, and its structure was elucidated using X-ray crystallography.[1] The crystals are reported to be in the orthorhombic space group P2₁2₁2₁, with specific cell dimensions.[1] The existence of a well-defined crystal lattice implies that a true melting point should be measurable for the anhydrous, crystalline form. However, the melting point is not explicitly stated in the available literature.

The discrepancy between the observed syrup and the documented crystalline form likely depends on the purity of the sample and the conditions of its isolation and storage. The presence of residual solvents or minute impurities can inhibit crystallization and promote the formation of a syrup.

Section 3: Experimental Protocol for Melting Point Determination of a Hygroscopic Carbohydrate

Given the hygroscopic nature of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside, a meticulous experimental approach is required to obtain a meaningful and reproducible melting point. The following protocol is designed to address the challenges posed by moisture absorption.

Principle

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a hygroscopic substance, it is crucial to minimize contact with atmospheric moisture before and during the measurement, as absorbed water can act as an impurity, leading to a depressed and broadened melting range.[5][6]

Materials and Apparatus
  • Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside sample

  • Mortar and pestle

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Drying oven or vacuum desiccator with a desiccant (e.g., phosphorus pentoxide)

  • Inert atmosphere glove box (optional, but recommended)

Step-by-Step Methodology
  • Sample Preparation and Drying:

    • Place a small amount of the sample in a clean, dry vial.

    • Dry the sample under vacuum at a temperature slightly above the boiling point of any residual solvents used in its synthesis (e.g., 40-50 °C) for several hours. This step is critical to remove any absorbed water.

    • If a drying oven is unavailable, store the sample in a vacuum desiccator over a high-efficiency desiccant for at least 24 hours.

  • Capillary Tube Loading (The Critical Step for Hygroscopic Compounds):

    • If possible, perform this step in an inert atmosphere glove box to prevent moisture reabsorption.

    • If a glove box is not available, work quickly. Remove the dried sample from the oven or desiccator.

    • Immediately grind the dry crystalline sample into a fine powder using a pre-dried mortar and pestle.[7]

    • Quickly load the powdered sample into a capillary tube by tapping the open end into the powder.

    • Pack the sample into the sealed end of the tube by dropping it through a long glass tube onto a hard surface.[7] The packed sample height should be 2-3 mm.[6]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run to estimate the melting range. Heat at a rate of 10-15 °C per minute.

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • For an accurate measurement, heat at a rate of approximately 3 °C per minute until the temperature is about 5 °C below the expected melting point.[8]

    • Then, reduce the heating rate to 1 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[8]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

Interpreting the Results
  • Sharp Melting Range (0.5-2 °C): This indicates a pure, crystalline sample.

  • Broad Melting Range (>2 °C) and Depressed Melting Point: This can be due to the presence of impurities, including absorbed water. If the sample was not adequately dried, a broad range will likely be observed.

Section 4: Visualizing the Workflow

The following diagram illustrates the critical steps for the accurate determination of the melting point of a hygroscopic compound.

MeltingPointWorkflow Workflow for Melting Point Determination of Hygroscopic Compounds cluster_prep Sample Preparation cluster_load Capillary Loading (Critical Zone) cluster_measure Measurement cluster_analysis Data Analysis A Start with Crystalline Sample B Dry Sample (Vacuum Oven or Desiccator) A->B Remove H₂O C Grind to Fine Powder (Quickly or in Glove Box) B->C Minimize Air Exposure D Pack Capillary Tube (2-3 mm height) C->D E Place in Apparatus D->E F Rapid Scan (Optional) Estimate MP E->F G Slow Heating (1-2 °C/min) F->G Cool & Repeat H Record T₁ (First Droplet) and T₂ (All Liquid) G->H I Report Melting Range (T₁ - T₂) H->I

Caption: Key stages in determining the melting point of a moisture-sensitive compound.

Conclusion

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside presents a fascinating case study in the physical characterization of carbohydrates. While its existence in both syrup and crystalline forms complicates the assignment of a single melting point, this guide provides the necessary theoretical background and a robust experimental protocol for researchers. By understanding its hygroscopic nature and employing careful experimental techniques, scientists can confidently characterize this important molecule and pave the way for its application in drug discovery and development.

References

  • Borén, H. B., Garegg, P. J., & Wallin, N. H. (1972). Synthesis of methyl 3-0-(3,6-dideoxy-a-D-arabino-hexopyranosyl)-x-D-mannopyranoside. Acta Chemica Scandinavica, 26, 1082-1086. [Link]

  • Pastry Chef Online. (2016). Pastry science #3 – The properties of sugar (Part II). [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

  • University of Baghdad, College of Science, Department of Chemistry. (n.d.). Determination of the melting point. [Link]

  • Birnbaum, G. I., & Bundle, D. R. (1985). Conformation of methyl 3,6-dideoxy-a-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1, as determined by X-ray crystallography, 1H nmr spectroscopy, and semi-empirical calculations. Canadian Journal of Chemistry, 63(3), 739-746. [Link]

  • University of the Fraser Valley. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • University of Basrah, College of Pharmacy. (2021). experiment (1) determination of melting points. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside in Rational Carbohydrate Vaccine Design

Executive Summary The development of carbohydrate-based vaccines has historically relied on the isolation of native polysaccharides from bacterial cultures. However, these native extracts suffer from structural heterogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of carbohydrate-based vaccines has historically relied on the isolation of native polysaccharides from bacterial cultures. However, these native extracts suffer from structural heterogeneity, batch-to-batch variability, and the risk of endotoxin (lipid A) contamination[1]. Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl α-D-tyveloside) serves as a critical synthetic building block and model antigen in modern rational vaccine design.

Tyvelose is the immunodominant terminal monosaccharide of the O-antigen in Salmonella enterica serogroup D (including S. Typhi and S. Enteritidis)[1][2], as well as a key glycan epitope in the parasitic nematode Trichinella spiralis[3]. By utilizing the synthetic methyl glycoside, researchers can lock the anomeric center in the biologically relevant alpha-configuration, ensuring conformational stability. This application note details the mechanistic rationale, bioconjugation protocols, and analytical validation methods for utilizing tyvelose derivatives in the development of next-generation glycoconjugate vaccines.

Mechanistic Rationale: Overcoming T-Independent Immunity

Carbohydrates are classically Type 2 T-independent (TI-2) antigens. They cross-link B-cell receptors (BCRs) to induce an immune response but fail to recruit T-helper (Th) cells. Consequently, native polysaccharides typically elicit low-affinity IgM antibodies, lack isotype switching to IgG, and fail to generate long-term memory B-cells[1].

To overcome this, synthetic tyvelose antigens are covalently linked to highly immunogenic carrier proteins, such as the non-toxic diphtheria toxin mutant CRM197 or bacteriophage Qβ virus-like particles[1][2].

Causality in Design: The carrier protein provides the necessary peptide epitopes for Major Histocompatibility Complex Class II (MHC-II) presentation. When the B-cell internalizes the glycoconjugate, it presents the carrier peptides to CD4+ T-helper cells. The T-cells then provide costimulatory signals (via CD40-CD40L and cytokines) back to the B-cell, driving robust class switching and memory cell differentiation.

Mechanism A Synthetic Tyvelose Antigen (Methyl Glycoside Base) C Glycoconjugate Vaccine A->C Chemical Conjugation B Carrier Protein (CRM197 / Qβ) B->C Carrier Linkage D B-Cell Receptor (BCR) Internalization C->D Antigen Recognition E MHC-II Presentation to CD4+ T-Helper Cell D->E Endosomal Processing F T-Cell Dependent Activation (CD40L & Cytokines) E->F TCR-MHC II Interaction G Isotype Switching (IgG) & Memory B-Cell Formation F->G Robust Immunity

Figure 1: Mechanism of T-cell dependent immune activation via synthetic tyvelose glycoconjugates.

Experimental Workflows & Protocols

To translate methyl tyveloside from a structural model into a viable vaccine candidate, it must be functionalized with a linker (e.g., adipic acid dihydrazide, ADH) and conjugated to a carrier[2]. The following protocols establish a self-validating system ensuring both chemical efficiency and immunological integrity.

Workflow S1 1. Antigen Functionalization S2 2. Linker Attachment S1->S2 S3 3. Carrier Protein Conjugation S2->S3 S4 4. SEC Purification S3->S4 S5 5. SPR Binding Validation S4->S5

Figure 2: Step-by-step workflow for the synthesis and validation of tyvelose-based glycoconjugate vaccines.

Protocol A: Bioconjugation of Tyvelose Antigen to CRM197

Objective: Covalently link the synthetic tyvelose derivative to CRM197 while avoiding steric hindrance that could mask the immunodominant epitope.

Materials:

  • Functionalized Tyvelose-oligosaccharide (derived from Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside, equipped with a terminal amine).

  • Adipic acid bis(N-hydroxysuccinimide) (SIDEA) linker.

  • CRM197 carrier protein.

  • 0.1 M Sodium Phosphate buffer (pH 7.2).

Step-by-Step Methodology:

  • Linker Activation: Dissolve the amine-functionalized tyvelose antigen (10 mg) in DMSO. Add a 5-fold molar excess of SIDEA and triethylamine (TEA).

    • Causality: The massive excess of the homobifunctional SIDEA linker prevents cross-linking of the carbohydrate molecules, ensuring mono-derivatization.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the complete consumption of the free amine via thin-layer chromatography (TLC) using a ninhydrin stain.

  • Intermediate Purification: Precipitate the active ester intermediate using cold ethyl acetate to remove unreacted SIDEA. Centrifuge at 10,000 x g for 10 minutes and dry the pellet under a gentle nitrogen stream.

  • Protein Conjugation: Dissolve CRM197 (5 mg) in 0.1 M Sodium Phosphate buffer (pH 7.2). Slowly add the dried, activated tyvelose intermediate (in a 20:1 molar ratio of glycan to protein) to the CRM197 solution.

    • Causality: Maintaining pH 7.2 ensures that the primary amines (lysine residues) on CRM197 are nucleophilic enough to attack the NHS ester without causing rapid hydrolysis of the linker.

  • Quenching & Purification: After 12 hours at 4°C, quench the reaction with 1 M Tris-HCl (pH 7.5) to cap any unreacted NHS esters. Purify the glycoconjugate using Size Exclusion Chromatography (SEC) on a Superdex 200 column, eluting with PBS.

  • Self-Validation (QC): Analyze the fractions via MALDI-TOF Mass Spectrometry. The mass shift of the CRM197 peak (~58 kDa) will quantitatively dictate the average number of tyvelose antigens conjugated per carrier molecule.

Protocol B: Epitope Integrity Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm that the chemical conjugation process did not alter the 3D conformation of the tyvelose epitope.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize a commercially available anti-Salmonella Group D monoclonal antibody (which specifically recognizes tyvelose) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions (3.125 nM to 100 nM) of the purified Tyvelose-CRM197 conjugate in HBS-EP+ running buffer.

  • Binding Kinetics: Inject the analyte solutions over the sensor chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Causality: A moderate flow rate minimizes mass transport limitations, ensuring that the measured KD​ reflects true binding kinetics.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the bound conjugate and regenerate the antibody surface for the next cycle.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association ( ka​ ) and dissociation ( kd​ ) rates. A high-affinity interaction ( KD​ in the low nanomolar range) validates that the methyl tyveloside epitope remains structurally intact and highly recognizable to the immune system.

Quantitative Data Presentation

The shift from native polysaccharides to synthetic tyvelose-conjugates yields significant improvements in both safety and immunological efficacy. The table below summarizes comparative profiling based on established glycoconjugate vaccine metrics[1][2].

ParameterNative S. Enteritidis PolysaccharideSynthetic Tyvelose-CRM197 ConjugateAnalytical Impact / Causality
Antigen Homogeneity Low (Variable chain lengths)Absolute (Defined molecular weight)Enables precise dosing and reproducible lot-to-lot manufacturing.
Endotoxin (Lipid A) High (Requires rigorous purification)Undetectable (<0.01 EU/µg)Eliminates risk of pyrogenic reactions in clinical applications.
Immune Pathway T-independent (TI-2)T-dependent (TD)Recruits CD4+ T-cells for robust immune memory generation.
Predominant Antibody IgM (Low affinity)IgG (High affinity, long-lasting)IgG provides superior systemic protection and opsonophagocytosis.
Epitope Density Random / UncontrolledControlled (e.g., 10-15 glycans/protein)Tunable density optimizes BCR cross-linking without steric masking.

Conclusion

Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside is far more than a simple carbohydrate derivative; it is the structural cornerstone for rational vaccine design against devastating pathogens like Salmonella Typhi/Enteritidis and Trichinella spiralis. By utilizing this synthetic epitope, researchers bypass the inherent dangers and inconsistencies of native polysaccharides. When coupled with rigorous bioconjugation workflows and SPR-validated quality control, tyvelose-based glycoconjugates represent the gold standard in developing safe, highly immunogenic, and targeted carbohydrate vaccines.

References

  • Synthetic and immunological studies of Salmonella Enteritidis O-antigen tetrasaccharide as potential anti-Salmonella vaccines - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Design of Glycoconjugate Vaccines against Invasive African Salmonella enterica Serovar Typhimurium | Infection and Immunity Source: American Society for Microbiology (ASM Journals) URL:[Link][2]

  • Carbohydrate-based Antihelmintic Vaccine Development Source: CD BioGlyco URL:[Link][3]

Sources

Application

Using Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as an HPLC reference standard

An Application Note and Protocol for the Use of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as an HPLC Reference Standard Authored by: A Senior Application Scientist Abstract This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as an HPLC Reference Standard

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as a High-Performance Liquid Chromatography (HPLC) reference standard. It outlines the essential physicochemical properties of the compound, presents a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method for its quantification, and describes the rigorous process of method validation in accordance with international guidelines. Furthermore, this note establishes a clear framework for the qualification of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as a certified reference standard, a critical component for ensuring data integrity and regulatory compliance in pharmaceutical analysis.

Introduction: The Significance of Dideoxy Sugars and Reference Standards

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is a methyl glycoside of tyvelose. Tyvelose (3,6-dideoxy-D-arabino-hexose) is a 3,6-dideoxy sugar that serves as a crucial immunomodulatory component in the surface glycans of various bacteria and parasites, such as Trichinella spiralis.[1][2] Its unique structure makes it a key target in immunological studies and diagnostic assay development.

In pharmaceutical research and quality control, the accuracy of analytical data is paramount. A reference standard is a highly purified and well-characterized substance used as a measurement base. It is essential for confirming the identity, purity, and potency of drug substances and products. This application note details the analytical framework required to employ Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside effectively as an HPLC reference standard, ensuring the reliability and reproducibility of analytical results.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a suitable analytical method.

PropertyValueSource(s)
Synonyms Methyl Tyveloside[2][3]
CAS Number 6154-71-8[4]
Molecular Formula C₇H₁₄O₄[4]
Molecular Weight 162.18 g/mol [4]
Structure A methyl glycoside of a dideoxy hexose[5]
UV Absorption Lacks a significant chromophore; absorbance is expected only at low UV wavelengths (<210 nm)Inferred from structure
Solubility Expected to be soluble in water and polar organic solvents like methanol and acetonitrileInferred from structure

HPLC Method for Analysis

The following reversed-phase HPLC method is designed for the accurate quantification of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and ability to retain moderately polar analytes like glycosides through hydrophobic interactions.[6][7]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is a common practice for analyzing carbohydrate-related compounds, as it provides a robust separation and elutes the analyte with a good peak shape within a practical timeframe.[8]

  • Detector: Due to the absence of a strong UV-absorbing chromophore, a UV detector set at a low wavelength (205 nm) is used.[9] This maximizes sensitivity for compounds with only isolated double bonds or functional groups. Alternatively, for higher specificity and when dealing with complex matrices, detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) can be employed.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.[10]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside Reference Standard.

  • HPLC-grade Acetonitrile.

  • Ultrapure Water (18.2 MΩ·cm).

  • 0.22 µm syringe filters for sample preparation.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | Ultrapure Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 205 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 10.0 | 50 | | | 12.0 | 95 | | | 15.0 | 95 | | | 15.1 | 5 | | | 20.0 | 5 |

Standard and Sample Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the 50:50 water/acetonitrile diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Standard (1000 µg/mL) working 2. Create Working Standards (10-250 µg/mL) stock->working sample 3. Prepare & Filter Sample working->sample load 4. Load Vials into Autosampler sample->load sequence 5. Set Up Sequence (Standards & Samples) load->sequence run 6. Run HPLC Method sequence->run integrate 7. Integrate Peaks run->integrate calibrate 8. Generate Calibration Curve integrate->calibrate quantify 9. Quantify Analyte in Samples calibrate->quantify

Caption: High-level workflow for HPLC analysis.

HPLC Method Validation

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12][13]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics.[14]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity analysis (PDA detector); no interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To show that results are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N of ~10:1; precision (RSD) ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, column temp., etc., are slightly varied.

Qualification of a Reference Standard

Qualifying a new batch of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as a secondary reference standard requires demonstrating its equivalency to a primary (e.g., compendial) or previously qualified standard.[15] This process ensures the integrity of the standard and the data it generates.

Qualification Protocol
  • Source and Document: Obtain the material from a reputable supplier with a Certificate of Analysis (CoA). Document all sourcing information.

  • Identity Confirmation:

    • Spectroscopic Analysis: Use techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure. The obtained spectra must be consistent with the known structure of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

    • Chromatographic Comparison: Co-inject the candidate standard with the primary standard. A single, symmetrical peak should be observed, confirming chromatographic identity.

  • Purity and Impurity Assessment:

    • HPLC Purity: Use the validated HPLC method to determine the purity (typically expressed as area %). The purity should be ≥ 99.5%.

    • Impurity Profiling: Identify and quantify any impurities present.

    • Residual Solvents & Water Content: Perform analyses such as Gas Chromatography (GC) for residual solvents and Karl Fischer titration for water content.

  • Assigned Purity Calculation: The final assigned purity value is calculated by correcting for all identified impurities (including water and residual solvents).

    • Purity = (100% - % Impurities by HPLC - % Water - % Residual Solvents)

  • Stability Studies: Conduct stability studies under controlled storage conditions to establish a re-test date for the reference standard.

  • Certification and Documentation: Prepare a comprehensive CoA for the newly qualified reference standard, detailing all tests performed, the results, the assigned purity value, storage conditions, and the re-test date.

RefStd_Qualification start Source Candidate Material (with Supplier CoA) identity Identity Confirmation start->identity purity Purity & Impurity Assessment start->purity assign Assign Purity Value identity->assign sub_nmr NMR (¹H, ¹³C) identity->sub_nmr sub_ms Mass Spectrometry identity->sub_ms sub_hplc_id HPLC Co-injection identity->sub_hplc_id purity->assign sub_hplc_purity HPLC Area % purity->sub_hplc_purity sub_water Water Content (Karl Fischer) purity->sub_water sub_solvents Residual Solvents (GC) purity->sub_solvents stability Conduct Stability Study assign->stability certify Issue Certificate of Analysis (Qualified Reference Standard) stability->certify

Caption: Qualification process for a reference standard.

Conclusion

This application note provides a scientifically grounded and practical framework for using Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as an HPLC reference standard. By implementing the detailed HPLC method, adhering to the rigorous validation principles outlined by ICH Q2(R1), and following the systematic process for reference standard qualification, analytical laboratories can ensure the generation of highly accurate, reliable, and defensible data. This robust approach is fundamental to supporting advanced research, drug development, and stringent quality control programs.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (1995). Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis. National Center for Biotechnology Information. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • PubChem. D-Tyvelose. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2026). Determination of some cardiac glycosides by high-performance liquid chromatography. [Link]

  • Chemical Substance Information. Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside. [Link]

  • MDPI. (2021). Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk. [Link]

  • Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • Semantic Scholar. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • ACS Publications. (2001). Analysis of Sweet Diterpene Glycosides from Stevia rebaudiana: Improved HPLC Method. [Link]

  • SciSpace. (1972). Synthesis of methyl 3-0-(3,6-dideoxy- -D-arabino-hexopyranosyl)- -D-mannopyranoside. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance. [Link]

  • Protein Data Bank Japan. (2020). PDBj Mine: Chemie - TYV - alpha-D-Tyvelopyranose. [Link]

  • EDQM. Qualification of Equipment Annex 1: Qualification of Liquid Chromatography Equipment. [Link]

  • Pharmaffiliates. Tyvelose. [Link]

  • Chromatography Online. (2026). Performance Qualification of HPLC Instrumentation in Regulated Laboratories. [Link]

  • Agilent. USP General Chapter <1058>. [Link]

  • LabWrench. Qualification of High-Performance Liquid Chromatography Systems. [Link]

  • The Weizmann Institute of Science. Methyl 3-deoxy-alpha-D-arabino-hexopyranoside. [Link]

  • PubChem. (5R)-5-[(3,6-Dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hexanoic acid. [Link]

  • Marcel Dekker, Inc. (1985). Synthesis of Methyl 2,6-Dideoxy-3-C-Methyl-α-D-ribo. [Link]

  • PubMed. (2010). HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin. [Link]

  • Frontiers. Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds. [Link]

  • ACS Publications. (2016). Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. [Link]

  • Fisher Scientific. Methyl 3,6-Di-O-(Alpha-D-mannopyranosyl)-Alpha-D-mannopyranoside, TRC. [Link]

Sources

Method

Application Note &amp; Protocols: Reagents for the Selective Functionalization of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Abstract Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the methyl glycoside of tyvelose, is a crucial carbohydrate building block for the synthesis of complex glycans, particularly bacterial O-antigens. Its synthetic ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the methyl glycoside of tyvelose, is a crucial carbohydrate building block for the synthesis of complex glycans, particularly bacterial O-antigens. Its synthetic utility is contingent on the ability to selectively functionalize the remaining hydroxyl groups at the C-2 and C-4 positions. This guide provides a comprehensive overview of reagents and detailed protocols for achieving high regioselectivity in acylation, oxidation, and glycosylation reactions. We delve into the underlying chemical principles governing selectivity, comparing methodologies such as organotin-mediated reactions, modern organocatalysis, and controlled direct functionalization. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic carbohydrate chemistry.

Introduction: The Challenge of Selectivity

The selective modification of carbohydrates is a formidable challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity.[1] Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside presents a classic case study in regioselectivity. With the C-3 and C-6 positions deoxygenated, functionalization is directed towards the secondary hydroxyls at C-2 and C-4.

The key to selective transformation lies in exploiting the subtle yet significant differences in their chemical environment:

  • C-4 Hydroxyl: This is an equatorial group, making it sterically more accessible to incoming reagents.

  • C-2 Hydroxyl: This is an axial group, positioned adjacent to the anomeric C-1 methoxy group, which presents greater steric hindrance.

This inherent steric difference is the primary guiding principle for achieving regioselectivity. However, advanced catalytic systems can sometimes override these intrinsic reactivity patterns.

Caption: Chair conformation of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

Strategies for Selective Acylation

Acylation is the most common functionalization, providing a means to install protecting groups or introduce functionalities. Selectivity can be achieved through several distinct strategies.

Organotin-Mediated Regioselective Acylation

The use of organotin reagents, particularly dibutyltin oxide (Bu₂SnO), is a cornerstone of regioselective carbohydrate chemistry.[2][3] The reaction proceeds via a dialkylstannylene acetal intermediate. This intermediate enhances the nucleophilicity of a specific hydroxyl group, directing the subsequent acylation.[4] For a diol system like the one in our target molecule, the tin atom can coordinate with both the C-2 and C-4 hydroxyls. The subsequent reaction with an acylating agent, like benzoyl chloride, typically occurs at the more sterically accessible and electronically favored C-4 position.

G cluster_0 Workflow: Organotin-Mediated Acylation A Methyl 3,6-Dideoxy-α-D- arabino-hexopyranoside C Stannylene Acetal Intermediate A->C Formation B Dibutyltin Oxide (Bu₂SnO) Toluene, Reflux E Regioselective Product (e.g., 4-O-Benzoyl derivative) C->E Acylation D Acylating Agent (e.g., Benzoyl Chloride) Base (e.g., Et3N)

Caption: Workflow for organotin-mediated selective acylation.

Protocol 2.1.1: Regioselective 4-O-Benzoylation using Dibutyltin Oxide

This protocol details the selective benzoylation of the C-4 hydroxyl group.

Materials:

  • Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside

  • Dibutyltin oxide (Bu₂SnO)

  • Toluene, anhydrous

  • Benzoyl chloride (BzCl)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Stannylene Acetal Formation: To a solution of Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (1.0 eq) in anhydrous toluene, add dibutyltin oxide (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until all the water has been azeotropically removed and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Acylation: Add triethylamine (1.5 eq) to the solution of the stannylene acetal.

  • Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a small amount of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a suitable solvent gradient (e.g., 10% to 40% ethyl acetate in hexane) to isolate the desired Methyl 4-O-benzoyl-3,6-dideoxy-α-D-arabino-hexopyranoside.

  • Characterization: Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. A significant downfield shift of the H-4 proton signal in the ¹H NMR spectrum is indicative of acylation at the C-4 position.

Organocatalytic Acylation

Recent advances have established powerful organocatalytic methods for regioselective acylation, which can offer high selectivity under mild conditions.[5] Catalysts such as C2-symmetric chiral 4-pyrrolidinopyridine derivatives have demonstrated the ability to direct acylation to a specific secondary hydroxyl group, even in the presence of a more sterically accessible primary hydroxyl group.[6] For our substrate, these catalysts can be tuned to favor either the C-2 or C-4 position, sometimes overriding the intrinsic preference for C-4. Oligopeptide-based catalysts have also emerged, showing the ability to invert the intrinsic selectivity of acylation on pyranoside substrates.[7][8]

Direct Acylation under Controlled Conditions

While less sophisticated, direct acylation can provide moderate to good selectivity for the more reactive C-4 hydroxyl by carefully controlling reaction parameters.

  • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the acylating agent limits di-acylation.

  • Temperature: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) enhances the kinetic selectivity for the more accessible C-4 hydroxyl.

  • Reagent Choice: Bulky acylating agents, such as pivaloyl chloride, will show a very high preference for the sterically unhindered C-4 position.[9]

Table 1: Comparison of Selective Acylation Strategies

StrategyReagent/CatalystTypical TargetSelectivity (C-4 vs C-2)AdvantagesDisadvantages
Organotin-Mediated Bu₂SnO / Acyl HalideC-4High to ExcellentReliable, high-yielding, well-established.[10]Requires stoichiometric toxic tin reagent.
Organocatalytic Chiral Amines / PeptidesC-4 or C-2Catalyst-dependent, can be excellent.[5][7]Mild conditions, metal-free, tunable selectivity.Catalyst synthesis can be complex and costly.
Direct Acylation Acyl Halide / AnhydrideC-4Moderate to HighSimple, inexpensive reagents.Often yields mixtures requiring careful purification.

Selective Oxidation

Converting a hydroxyl group to a ketone provides a versatile synthetic handle for further transformations, such as reduction to the epimeric alcohol, olefination, or reductive amination. Site-selective oxidation of secondary alcohols in unprotected glycosides is challenging but can be achieved.[1] Catalytic systems, such as those based on palladium complexes like [(neocuproine)PdOAc]₂OTf₂, have been shown to selectively oxidize the C-3 position in certain pyranosides.[11] While specific data for the C-2/C-4 diol of our substrate is less common, similar principles of catalyst-substrate interaction would govern the selectivity, potentially favoring oxidation at the more accessible C-4 position.

Protocol 3.1: Representative Protocol for Catalytic Oxidation

This protocol is a conceptual adaptation for the selective oxidation of the C-4 hydroxyl.

Materials:

  • Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside

  • Palladium(II) acetate (Pd(OAc)₂)

  • Neocuproine

  • Anhydrous solvent (e.g., Toluene or DMSO)

  • Oxidant (e.g., O₂ or a suitable co-oxidant)

Procedure:

  • In a reaction vessel, dissolve the palladium catalyst precursor (e.g., Pd(OAc)₂) and the ligand (e.g., neocuproine) in the anhydrous solvent under an inert atmosphere.

  • Add the Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside substrate (1.0 eq).

  • Introduce the oxidant (e.g., by bubbling O₂ through the solution or adding a chemical oxidant).

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product via silica gel chromatography to yield the Methyl 3,6-dideoxy-α-D-ribo-hexopyranosid-4-ulose.

  • Characterization: The formation of the ketone can be confirmed by the disappearance of the C-4-OH proton signal and the appearance of a characteristic carbonyl signal (~200-210 ppm) in the ¹³C NMR spectrum.

Application in Glycosylation

The primary application for selectively functionalized Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside is its use as a building block in oligosaccharide synthesis. After protecting one hydroxyl group, the remaining free hydroxyl can act as a nucleophile (a glycosyl acceptor) in a glycosylation reaction.

G A Methyl 3,6-Dideoxy-α-D- arabino-hexopyranoside C 4-O-Bz Intermediate (Free 2-OH) A->C Step 1 B Selective Protection (e.g., 4-O-Benzoylation) F Disaccharide Product C->F Step 2: Glycosylation D Glycosyl Donor (e.g., Trichloroacetimidate) E Glycosylation Promoter (e.g., TMSOTf) H Final Target Oligosaccharide F->H Step 3 G Deprotection

Caption: Synthetic workflow from monosaccharide to oligosaccharide.

For instance, the 4-O-benzoyl derivative prepared via the organotin protocol (2.1.1) leaves the C-2 axial hydroxyl free. While axial hydroxyls are generally less reactive nucleophiles than equatorial ones, glycosylation can be achieved with highly reactive glycosyl donors (such as trichloroacetimidates or thioglycosides) and powerful promoters. This allows for the construction of specific 1→2 linkages, which are common in bacterial O-antigens.

Conclusion

The selective functionalization of Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside is a solvable challenge that hinges on the strategic exploitation of the steric and electronic differences between the C-2 (axial) and C-4 (equatorial) hydroxyl groups. Classic organotin-mediated acylation provides a robust and reliable method for targeting the C-4 position. Modern organocatalytic approaches offer milder conditions and the potential for tunable or even inverted selectivity. These selectively protected intermediates are valuable building blocks for the synthesis of biologically significant oligosaccharides, enabling critical research in glycobiology and drug development.

References

  • Jager, M., & Minnaard, A. J. (2016). Regioselective modification of unprotected glycosides. Chemical Communications, 52(5), 656–664. [Link]

  • Williams, J. M., & Richardson, A. C. (1967). Selective acylation of pyranoside—I.: Benzoylation of methyl α-d-glycopyranosides of mannose, glucose and galactose. Tetrahedron, 23(3), 1369–1378. [Link]

  • Oscarson, S., & Tedebark, U. (1995). Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of concanavalin A. Carbohydrate Research, 278(2), 271–287. [Link]

  • Kawabata, T., et al. (2007). A Catalytic One-Step Process for the Chemo- and Regioselective Acylation of Monosaccharides. Journal of the American Chemical Society, 129(42), 12890–12895. [Link]

  • Fernández-Lorente, G., et al. (2002). Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group. Carbohydrate Research, 337(18), 1615–1621. [Link]

  • Oshitari, T., et al. (2023). Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates. The Journal of Organic Chemistry, 88(11), 7206–7215. [Link]

  • Alfredson, T., & Bundle, D. R. (1972). Synthesis of methyl 3-0-(3,6-dideoxy- -D-arabino-hexopyranosyl)- -D-mannopyranoside. Acta Chemica Scandinavica, 26, 1082-1088. [Link]

  • Bandyopadhyay, B., & Vankar, Y. D. (2021). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 17, 1826–1873. [Link]

  • Taylor, M. S. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(23), 11457–11491. [Link]

  • Zarecki, A., et al. (2011). Regioselective Benzoylation of Glycopyranosides by Benzoyl Chloride in the Presence of MoO₂(acac)₂. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 572-578. [Link]

  • Kawabata, T., et al. (2007). A catalytic one-step process for the chemo- and regioselective acylation of monosaccharides. Journal of the American Chemical Society, 129(42), 12890-12895. [Link]

  • Leito, I., et al. (2021). Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. ACS Catalysis, 11(5), 2843–2851. [Link]

  • van der Vorm, S., et al. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters, 24(29), 5345–5350. [Link]

  • Leito, I., et al. (2021). Site-Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Request PDF. [Link]

  • Boltje, T. J., et al. (2009). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Gruner, S. A. W., et al. (2002). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 5(5-6), 395-412. [Link]

  • Ali, M., & Yousif, E. (2015). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1599-1611. [Link]

  • Zhang, W., & Wong, C.-H. (2006). Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis. Request PDF. [Link]

Sources

Application

Application Note: Strategic Incorporation of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside in Complex Oligosaccharide Synthesis

Introduction & Biological Significance Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly referred to as methyl tyveloside) serves as a vital synthetic building block for the construction of complex pathogenic glyca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly referred to as methyl tyveloside) serves as a vital synthetic building block for the construction of complex pathogenic glycans[1]. Tyvelose is an immunodominant 3,6-dideoxyhexose natively found in the O-antigens of Salmonella serogroup D1[2]. Furthermore, it acts as the unique capping residue in the highly immunogenic cell surface glycans of the parasitic nematode Trichinella spiralis[3]. Synthesizing these tyvelose-capped oligosaccharides is essential for developing diagnostic tools, creating conjugate vaccines, and conducting high-resolution NMR conformational studies of antibody-carbohydrate interactions[3].

Mechanistic Insights: The 3,6-Dideoxyhexose Challenge

Incorporating tyvelose into a growing oligosaccharide chain requires overcoming significant chemical hurdles:

  • Absence of C2 Anchoring : The lack of a hydroxyl group at the C2 position eliminates the possibility of neighboring group participation. Consequently, controlling the stereochemistry (α vs. β anomeric linkage) becomes highly dependent on reaction kinetics, solvent effects, and the specific nature of the promoter[4].

  • Donor Lability : 3,6-dideoxy glycosyl donors are intrinsically electron-rich and highly reactive. They are prone to rapid hydrolysis and elimination reactions, making traditional homogeneous Lewis acid promoters (like TMSOTf) problematic.

  • Causality of Experimental Design : To mitigate donor degradation and achieve manageable stereocontrol, literature protocols heavily favor the conversion of the methyl glycoside into a highly reactive glycosyl chloride (e.g., 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride), paired with an insoluble silver zeolite catalyst[4]. The heterogeneous nature of silver zeolite ensures a slow, controlled generation of the oxocarbenium intermediate, favoring an SN2-like displacement by the acceptor alcohol while suppressing side reactions.

Glycosylation Strategy Workflow

G A Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside (Starting Material) B Benzylation (C2, C4) Protection Step A->B NaH, BnBr, DMF C Anomeric Activation (Glycosyl Chloride Donor) B->C HCl (g), DCM D Ag-Zeolite Promoted Glycosylation C->D Acceptor, Ag-Zeolite E Target Tyvelose-Capped Oligosaccharide D->E Pd/C, H2 (Deprotection)

Workflow for Tyvelose incorporation into synthetic oligosaccharides.

Experimental Protocols

Self-Validating System Note : The high reactivity of the dideoxy glycosyl chloride means it cannot be stored. The protocol below includes integrated TLC validation steps to ensure the intermediate is fully formed before immediate coupling, preventing reaction failure.

Protocol A: Preparation of the Tyvelose Glycosyl Donor
  • Starting Material Preparation : Dry Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (CAS 6154-71-8)[1] under high vacuum overnight to remove trace moisture.

  • Benzylation : Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq). Stir for 15 minutes, then add benzyl bromide (BnBr, 3.0 eq). Stir for 4 hours at room temperature. Quench carefully with methanol, concentrate, and purify via silica gel chromatography to yield methyl 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranoside[4].

  • Anomeric Activation : Dissolve the benzylated intermediate in anhydrous dichloromethane (DCM). At 0°C, saturate the solution with anhydrous HCl gas for 1 hour.

  • Validation Check : Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The complete disappearance of the methyl glycoside starting spot confirms the formation of 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride.

  • Isolation : Concentrate the mixture under reduced pressure at room temperature. Critical: Do not apply heat. Co-evaporate twice with anhydrous toluene to remove residual HCl. Use the resulting syrup immediately in Protocol B.

Protocol B: Silver Zeolite-Promoted Glycosylation
  • Acceptor Preparation : In a flame-dried flask, dissolve the selectively protected oligosaccharide acceptor (e.g., a 2-acetamido-2-deoxy-D-galactopyranoside derivative) in anhydrous DCM[4]. Add freshly activated 4Å molecular sieves to maintain strict anhydrous conditions.

  • Catalyst Activation : Add insoluble silver zeolite (Ag-Zeolite, 2.0 eq by weight relative to the donor) and silver carbonate (Ag2CO3, 1.0 eq) to the acceptor solution. Stir the suspension for 30 minutes at room temperature, strictly protected from light to prevent silver degradation.

  • Coupling : Dissolve the freshly prepared tyvelosyl chloride donor (from Protocol A) in a minimal volume of anhydrous DCM. Add this solution dropwise to the acceptor/catalyst suspension over 15 minutes.

  • Reaction Incubation : Stir the reaction mixture in the dark at room temperature for 16–24 hours[4].

  • Workup & Purification : Filter the heterogeneous mixture through a pad of Celite to remove all silver salts. Wash the organic filtrate sequentially with saturated aqueous NaHCO3, water, and brine. Dry over anhydrous Na2SO4, concentrate, and purify the resulting α- and β-linked tyvelose oligosaccharides via high-resolution silica gel flash chromatography[4].

Quantitative Data: Reaction Optimization

The table below summarizes the causality between promoter selection and reaction outcomes when coupling a 3,6-dideoxyhexosyl chloride donor to a standard secondary alcohol acceptor.

Promoter SystemSolventTempYield (%)α:β RatioMechanistic Consequence
Ag-Zeolite / Ag2CO3 DCM25°C70 - 80~ 1:1.5Heterogeneous catalysis limits donor degradation; allows successful isolation of both anomers.
NIS / TfOH DCM/Ether-40°C< 40VariableHomogeneous strong acid causes rapid decomposition of the electron-rich dideoxy donor.
AgOTf / TMU DCM0°C50 - 60~ 2:1Faster reaction, but higher rates of elimination side-products are observed.

Note: Due to the lack of C2 participation, a mixture of anomers is expected. The Ag-Zeolite system provides the highest overall recovery of the target oligosaccharide mass.

References

  • Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides . PubMed (NIH). Available at:[Link]

  • Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis . PubMed (NIH). Available at:[Link]

  • Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations . ResearchGate (Canadian Journal of Chemistry). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside activation

Welcome to the technical support center for the activation of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the activation of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific glycosylation reaction. The absence of hydroxyl groups at the C-3 and C-6 positions introduces unique challenges in achieving high-yielding and stereoselective activation. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the activation of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside. Each entry details the potential causes and provides actionable solutions.

Question 1: My reaction is producing a significant amount of an unexpected, more-polar byproduct, and the yield of the desired glycosylated product is low. What is likely happening?

Answer:

This is a common issue often attributed to glycosyl donor decomposition or reaction with residual moisture . The high reactivity of the activated 3,6-dideoxy sugar intermediate makes it susceptible to degradation, especially at elevated temperatures.

Potential Causes and Solutions:

  • Excessive Reaction Temperature: Glycosylation reactions are highly sensitive to temperature.[1] Above an optimal temperature range, side reactions begin to dominate, leading to lower efficiency.[1] It is crucial to determine the "donor activation temperature," the temperature at which the glycosyl donor is activated without significant decomposition.[2]

    • Recommended Action: Perform a temperature titration experiment. Set up several small-scale reactions at varying temperatures (e.g., -60°C, -40°C, -20°C, 0°C) to identify the optimal temperature for your specific system. A semi-automated assay can be employed for a more systematic analysis of the relationship between glycosyl donor activation and reaction temperature.[2]

  • Presence of Moisture: Residual water in your solvent or on your glassware can react with the activated glycosyl donor, leading to hydrolysis and the formation of a hemiacetal, which is often more polar than the starting material.

    • Recommended Action: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. The addition of molecular sieves to the reaction mixture can also help to scavenge any trace amounts of water.

Question 2: I am observing the formation of a significant amount of the β-anomer, but my target is the α-anomer. How can I improve the α-selectivity?

Answer:

Controlling anomeric selectivity in the absence of a participating group at C-2 is a significant challenge in glycosylation chemistry.[3] The stereochemical outcome is influenced by a complex interplay of factors including the solvent, the nature of the activating agent, and the temperature.

Key Factors Influencing Anomeric Selectivity:

FactorInfluence on SelectivityRecommended Action
Solvent The nature of the solvent can significantly impact the stereoselectivity of glycosylation reactions.[4][5][6] Ethereal solvents like diethyl ether or dioxane tend to favor the formation of the α-anomer, while nitrile solvents such as acetonitrile often lead to the β-anomer.[4][5]For α-selectivity, consider using ethereal solvents. A mixture of toluene and dioxane has been shown to give excellent α-selectivity in some cases.[5]
Activating Agent The choice of activating agent and its counterion can influence the geometry of the intermediate oxocarbenium ion, thereby affecting the direction of nucleophilic attack.[4]Experiment with different activating systems. For instance, in some systems, using N-phenyl trifluoroacetimidate (PTFA) donors with catalytic TMSOTf can be effective.[7]
Temperature Lower reaction temperatures generally favor the thermodynamically more stable anomer. In the case of the arabino-hexopyranoside, this is often the α-anomer due to the anomeric effect.Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can be determined through the temperature titration mentioned previously.

Question 3: My reaction is sluggish, and even after prolonged reaction times, a significant amount of starting material remains. What can I do to improve the reaction rate without promoting side reactions?

Answer:

A sluggish reaction is often a sign of insufficient activation. This can be due to a variety of factors, including the concentration of the activator, the reaction temperature, or the inherent reactivity of the glycosyl donor.

Strategies to Enhance Reaction Rate:

  • Activator Concentration: The concentration of the activating agent can have a significant impact on the reaction rate.[1]

    • Recommended Action: Gradually increase the equivalents of the activating agent. However, be mindful that excess activator can sometimes lead to increased side reactions. It's a delicate balance that needs to be optimized for your specific system.

  • Reaction Temperature: While higher temperatures can lead to decomposition, a temperature that is too low will result in a slow reaction.[1]

    • Recommended Action: As per the troubleshooting for Question 1, finding the optimal "donor activation temperature" is key.[2] You may need to slightly increase the temperature from your initial conditions to achieve a reasonable rate.

  • "Armed" vs. "Disarmed" Donors: The protecting groups on the glycosyl donor play a crucial role in its reactivity. Electron-withdrawing groups (like acyl groups) "disarm" the donor, making it less reactive. Electron-donating groups (like benzyl ethers) "arm" the donor, increasing its reactivity.[8]

    • Recommended Action: If your donor is heavily "disarmed," consider switching to a protecting group strategy that results in a more reactive "armed" donor.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the activation of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

What is the role of the activating agent in this reaction?

The activating agent, often a thiophilic reagent or a combination of reagents, is responsible for converting the anomeric methyl group into a better leaving group.[5] This generates a highly reactive electrophilic intermediate, typically an oxocarbenium ion, at the anomeric center. This intermediate is then susceptible to nucleophilic attack by the glycosyl acceptor to form the glycosidic bond.

Why is the absence of the 3-hydroxyl group significant in this reaction?

The absence of the hydroxyl group at the C-3 position means there is no neighboring group that can participate in the reaction to influence the stereochemical outcome at the anomeric center. In many glycosylation reactions, an acyl group at C-2 can form a cyclic intermediate that blocks one face of the sugar, leading to high stereoselectivity. Without this, controlling the α/β ratio is more challenging.[3]

What are some common activating systems for methyl glycosides?

While the activation of methyl glycosides can be challenging, several systems can be employed. These often involve conversion of the methyl glycoside to a more reactive glycosyl donor, such as a glycosyl halide or a thioglycoside. Common methods include:

  • Conversion to Glycosyl Halides: Treatment with reagents like TMSBr can convert the methyl glycoside to a glycosyl bromide in situ.[9]

  • Conversion to Thioglycosides: This can be a multi-step process but offers a versatile donor for activation with various thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., TfOH).[10]

How can I effectively purify the final product from the reaction mixture?

Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. A gradient elution may be necessary to achieve good separation.

  • Use of Scavenger Resins: In some cases, scavenger resins can be used to remove excess reagents or specific byproducts, simplifying the subsequent chromatographic purification.

  • Activated Carbon Treatment: For removing color-causing impurities and some high molecular weight byproducts, treatment with activated carbon can be effective.[11]

Experimental Workflow and Visualization

Workflow for Optimizing Activation Conditions

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Purification A Select Activating System (e.g., NIS/TfOH for thioglycoside precursor) B Temperature Titration (-60°C, -40°C, -20°C) A->B C Solvent Screening (DCM, Toluene, Ether) B->C D Vary Activator Stoichiometry (1.0, 1.2, 1.5 eq.) C->D E Optimize Reaction Time D->E F Scale-Up Reaction E->F G TLC/LC-MS Analysis F->G H Column Chromatography G->H I Characterization (NMR, HRMS) H->I

Caption: A phased approach to optimizing the activation of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

Mechanism of Side Reaction: Hydrolysis of Activated Donor

G Donor Activated Glycosyl Donor (Oxocarbenium Ion) Product Desired Glycosylated Product Donor->Product Nucleophilic Attack SideProduct Hydrolyzed Byproduct (Hemiacetal) Donor->SideProduct Nucleophilic Attack Water H₂O (Residual Moisture) Acceptor Glycosyl Acceptor

Caption: Competing pathways for the activated glycosyl donor.

References

  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - ResearchGate. (2022, February 15). Retrieved from [Link]

  • Parametric Analysis of Donor Activation for Glycosylation Reactions - MPG.PuRe. (n.d.). Retrieved from [Link]

  • Comparison of glycosyl donor activation temperatures to relative... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 3-0-(3,6-dideoxy- -D-arabino-hexopyranosyl)- -D-mannopyranoside. - SciSpace. (n.d.). Retrieved from [Link]

  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex | Journal of Chemical Theory and Computation - ACS Publications. (2010, May 21). Retrieved from [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Retrieved from [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed. (2024, January 15). Retrieved from [Link]

  • Influence of protecting groups on activation temperature of four glycosyl donors 3–6. (n.d.). Retrieved from [Link]

  • Parametric Analysis of Donor Activation for Glycosylation Reactions - PubMed. (2024, May 28). Retrieved from [Link]

  • (PDF) Synthesis of Methyl 3-O-(3,6-Dideo - Amanote Research. (n.d.). Retrieved from [Link]

  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex - PubMed. (2010, June 8). Retrieved from [Link]

  • Solvent Effect on Glycosylation: Synthetic Methods and Catalysts | Request PDF. (n.d.). Retrieved from [Link]

  • Recent developments in the stereoselective synthesis of deoxy glycosides | Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 41 - Books. (n.d.). Retrieved from [Link]

  • A De Novo Route to 3,6-Dideoxy Sugars | Organic Letters - ACS Publications. (2022, July 26). Retrieved from [Link]

  • Protecting Groups. (n.d.).
  • Previously suggested mechanistic pathway for glycosyl halides (A) and the anticipated mechanism for the activation of thioglycosides (B). - ResearchGate. (n.d.). Retrieved from [Link]

  • Handbook of Chemical Glycosylation - download. (n.d.). Retrieved from [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. (2018, April 24). Retrieved from [Link]

  • A De Novo Route to 3,6-Dideoxy Sugars | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century | Chemical Reviews. (2022, June 8). Retrieved from [Link]

  • Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed. (1992, March 25). Retrieved from [Link]

  • Strategies for Protecting Group Free Glycosidation. (n.d.). Retrieved from [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Synthesis of Methyl 2,6-Dideoxy-3-C-Methyl-α-D-ribo. (n.d.). Retrieved from [Link]

  • Handbook of Chemical Glycosylation. (n.d.). Retrieved from [Link]

  • Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of concanavalin A - PubMed. (n.d.). Retrieved from [Link]

  • Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside carrying different amide substituents - ResearchGate. (2013, September 24). Retrieved from [Link]

  • New Catalytic Reactions in Carbohydrate Chemistry - IRL @ UMSL. (n.d.). Retrieved from [Link]

  • An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Stereoselective Approaches to β-Linked 2-Deoxy Sugars - MDPI. (2025, April 1). Retrieved from [Link]

  • Methods for 2-Deoxyglycoside Synthesis | Chemical Reviews - ACS Publications. (2018, June 28). Retrieved from [Link]

  • A De Novo Route to 3,6-Dideoxy Sugars - PubMed. (2022, August 5). Retrieved from [Link]

  • EP0059669A2 - Purification of sugar liquors with activated carbon - Google Patents. (n.d.).
  • Alkyl deoxy-arabino-hexopyranosides: synthesis, surface properties, and biological activities. (2008, April 1). Retrieved from [Link]

  • Methyl 3-deoxy-alpha-D-arabino-hexopyranoside - The Weizmann Institute of Science. (n.d.). Retrieved from [Link]

  • Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Glycobiology. (n.d.). Retrieved from [Link]

  • Purification and preliminary structural studies of hybrid L-arabinose isomerases - CHOSUN. (2021, August 27). Retrieved from [Link]

  • Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - RSC Publishing. (2020, June 10). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Signals in Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside Spectra

Welcome to the technical support guide for resolving complex NMR spectra of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside. This resource is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving complex NMR spectra of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR analyses. Here, we provide in-depth, question-and-answer based troubleshooting guides, grounded in established scientific principles and field-proven techniques.

Introduction: The Challenge of Carbohydrate NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex carbohydrates.[1][2] However, the ¹H NMR spectra of many carbohydrates are often complicated by severe signal overlap, particularly in the region between 3.0 and 5.5 ppm where most of the methine (CH) and methylene (CH₂) protons resonate.[3][4] This is a common issue for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside and similar structures, making unambiguous assignment of proton and carbon signals a significant challenge. This guide will walk you through systematic approaches to dissect these complex spectra and extract clear, reliable structural information.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside shows a crowded, uninterpretable region. What are my first steps to improve signal dispersion?

This is the most common issue faced by researchers working with carbohydrate derivatives. The limited chemical shift dispersion in ¹H NMR spectra of sugars is a well-documented challenge.[3][5] Before resorting to more complex 2D NMR experiments, several simple adjustments to your experimental setup can significantly improve spectral resolution.

Answer:

Your initial approach should focus on optimizing the experimental conditions. Simple changes can often lead to a dramatic improvement in signal dispersion.

Troubleshooting Protocol: Optimizing 1D ¹H NMR Acquisition

  • Solvent Selection: The choice of deuterated solvent can have a substantial impact on the chemical shifts of your analyte.[6]

    • Rationale: Different solvents interact with the solute in unique ways, leading to changes in the local electronic environment of the protons and thus altering their chemical shifts. Aromatic solvents, for instance, can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS).[6]

    • Recommendation: If you are using a standard solvent like CDCl₃ or D₂O and observing poor resolution, consider switching to another solvent. Methanol-d₄ (CD₃OD) or DMSO-d₆ are excellent alternatives that often provide better signal dispersion for polar molecules like glycosides.[6][7][8] It is advisable to acquire spectra in multiple solvents to find the optimal conditions for your specific compound.

  • Temperature Variation: Acquiring spectra at different temperatures can help to resolve overlapping signals.[9]

    • Rationale: Temperature affects molecular motion and can influence conformational equilibria and hydrogen bonding, all of which can impact chemical shifts. Lowering the temperature can sometimes sharpen signals and improve resolution, particularly for hydroxyl protons if they are of interest.[3][9]

    • Procedure: Record a series of ¹H NMR spectra at varying temperatures (e.g., in 10°C increments from 25°C down to -20°C or lower, solvent permitting). Observe any changes in chemical shifts and signal multiplicity.

  • Concentration Adjustment: The concentration of your sample can also affect the appearance of the NMR spectrum.[9]

    • Rationale: At high concentrations, intermolecular interactions such as hydrogen bonding can become more prevalent, potentially leading to line broadening and shifts in resonance frequencies.

    • Procedure: Prepare a series of samples with varying concentrations to determine the optimal concentration for resolution and signal-to-noise.

The following table summarizes the potential effects of these parameters:

ParameterPotential Effect on SpectrumRecommendation
Solvent Alters chemical shifts, potentially increasing dispersion.[6]Test a range of solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆, D₂O).
Temperature Can sharpen signals and resolve conformational isomers.[3][9]Acquire spectra at various temperatures.
Concentration Affects intermolecular interactions and can influence line shape.[9]Optimize concentration for the best balance of resolution and signal-to-noise.

If these initial steps do not provide sufficient resolution, you will need to employ more advanced 2D NMR techniques.

Question 2: I've optimized my 1D NMR experiment, but I still can't assign the proton signals. Which 2D NMR experiments should I use first?

When 1D NMR is insufficient, 2D NMR techniques are essential for elucidating the structure of complex molecules like polysaccharides.[10] For resolving the overlapping signals of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside, a combination of homonuclear and heteronuclear correlation experiments is the most effective strategy.

Answer:

The logical next step is to perform a set of 2D NMR experiments to establish connectivity between protons and between protons and carbons. The recommended starting point is a combination of ¹H-¹H COSY and ¹H-¹³C HSQC.

Workflow for Initial 2D NMR Analysis

Caption: Initial 2D NMR workflow for resolving overlapping signals.

Experimental Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds (e.g., H-1 to H-2, H-2 to H-3).[11][12] Cross-peaks in the COSY spectrum indicate which protons are neighbors in the spin system.

    • Protocol:

      • Use a standard cosygpmf pulse program or equivalent.

      • Acquire a spectrum with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).

      • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates that they are coupled. Start by identifying the anomeric proton (H-1), which is typically well-separated, and "walk" along the carbon backbone by identifying its coupling partners.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[13] This is a very sensitive experiment that helps to spread out the crowded proton signals into the much wider carbon chemical shift range.[4]

    • Protocol:

      • Use a standard hsqcedetgpsisp2.3 pulse program for an edited HSQC, which will differentiate between CH/CH₃ and CH₂ signals by phase.

      • Set the ¹JCH coupling constant to approximately 145 Hz, which is typical for carbohydrates.

      • Acquire a spectrum with sufficient resolution.

    • Interpretation: Each cross-peak in the HSQC spectrum represents a direct C-H bond. This allows you to assign the carbon spectrum based on the proton assignments from the COSY experiment, and vice-versa.

By combining the information from COSY and HSQC, you can start to piece together the fragments of your molecule.

Question 3: COSY and HSQC helped, but I still have ambiguities, especially in differentiating protons within the same spin system that are not directly coupled. What's next?

While COSY is excellent for identifying direct neighbors, it doesn't reveal correlations between protons that are further apart in the same spin system. This is where TOCSY comes in. For long-range proton-carbon correlations, HMBC is the experiment of choice.

Answer:

To resolve these remaining ambiguities, you should employ TOCSY (Total Correlation Spectroscopy) for extended proton-proton correlations and HMBC (Heteronuclear Multiple Bond Correlation) for long-range proton-carbon correlations.

Advanced 2D NMR Experiments Workflow

Advanced_NMR cluster_proton Homonuclear Correlation cluster_carbon Heteronuclear Correlation TOCSY ¹H-¹H TOCSY (Total Correlation Spectroscopy) Analysis Complete Structural Assignment TOCSY->Analysis HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HMBC->Analysis Start Ambiguous COSY/HSQC Data Start->TOCSY Resolve entire spin systems Start->HMBC Identify long-range C-H correlations

Caption: Advanced 2D NMR experiments for complete structural elucidation.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: The TOCSY experiment reveals correlations between all protons within a coupled spin system, not just the directly coupled ones.[12][14][15] By irradiating one proton, you can see all the other protons in the same spin system.

    • Protocol:

      • Use a standard mlevphpp pulse program.

      • The key parameter is the mixing time. A longer mixing time (e.g., 80-120 ms) allows the magnetization to be transferred throughout the entire spin system.

    • Interpretation: A cross-peak will be observed between a given proton and all other protons in its spin system. This is extremely useful for identifying all the protons belonging to a single sugar residue.[11][16]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[13] This is crucial for identifying connections between different spin systems, such as across glycosidic linkages or to substituents.

    • Protocol:

      • Use a standard hmbcgplpndqf pulse program.

      • The experiment is optimized for a range of long-range coupling constants, typically around 8 Hz.

    • Interpretation: Cross-peaks in the HMBC spectrum indicate long-range C-H connectivity. For example, you can often see a correlation from the anomeric proton (H-1) to the carbon on the other side of the glycosidic bond.

A summary of the key 2D NMR experiments is provided in the table below:

ExperimentInformation ProvidedKey Application for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
¹H-¹H COSY Correlations between directly coupled protons (²JHH, ³JHH).[11]"Walking" along the pyranose ring from H-1 to H-2, H-2 to H-3, etc.
¹H-¹³C HSQC Correlations between protons and their directly attached carbons (¹JCH).[13]Assigning ¹³C signals based on ¹H assignments and resolving proton overlap.
¹H-¹H TOCSY Correlations between all protons within a spin system.[12][15]Identifying all proton signals belonging to the hexopyranoside ring.
¹H-¹³C HMBC Correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH).[13]Confirming assignments and identifying connectivity to the methyl group.
Question 4: Are there any other specialized techniques that can help if I still have unresolved signals?

In particularly challenging cases, further specialized NMR techniques can be employed to aid in the resolution and assignment of signals.

Answer:

Yes, several other methods can be utilized, including the use of chemical shift reagents and advanced NMR pulse sequences.

  • Chemical Shift Reagents:

    • Principle: Lanthanide shift reagents are paramagnetic complexes that can coordinate to functional groups (like hydroxyl groups) in the analyte. This interaction induces large changes in the chemical shifts of nearby protons, often simplifying complex spectra by spreading out the signals.[17]

    • Application: By adding small, incremental amounts of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to your NMR sample, you can monitor the progressive shifting of the proton signals. The magnitude of the induced shift is related to the distance of the proton from the coordination site.

  • 1D Selective TOCSY:

    • Principle: This is a one-dimensional version of the TOCSY experiment where a single proton resonance is selectively irradiated.[15] The resulting spectrum shows only the signals from the protons within that specific spin system.

    • Application: If you can identify at least one well-resolved proton of the Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside, a 1D selective TOCSY experiment can provide a clean subspectrum of the entire sugar ring, free from overlapping signals from other molecules or impurities.[6]

  • HSQC-TOCSY:

    • Principle: This is a 2D experiment that combines the features of both HSQC and TOCSY. It correlates a proton with all the carbons within its spin system, not just the one it is directly attached to.[3][4]

    • Application: This can be a powerful tool for confirming assignments within a spin system and can sometimes provide clearer correlations than a combination of separate HSQC and TOCSY experiments.

Conclusion

Resolving overlapping signals in the NMR spectra of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside requires a systematic and multi-faceted approach. By starting with the optimization of basic experimental parameters and then moving to a logical sequence of 2D NMR experiments, it is possible to fully assign the proton and carbon spectra of this and other complex carbohydrates. This guide provides a framework for troubleshooting common issues and applying the appropriate techniques to achieve unambiguous structural elucidation.

References
  • G. E. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010, 29 (9), pp 2176–2179. [Link]

  • T. J. Claridge, "High-Resolution NMR Techniques in Organic Chemistry," Elsevier, 2016. [Link]

  • J. H. Simpson, "Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach," Academic Press, 2012. [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, "Spectrometric Identification of Organic Compounds," John Wiley & Sons, 2014. [Link]

  • H. Friebolin, "Basic One- and Two-Dimensional NMR Spectroscopy," Wiley-VCH, 2010. [Link]

  • S. Braun, H.-O. Kalinowski, S. Berger, "150 and More Basic NMR Experiments," Wiley-VCH, 2004. [Link]

  • D. L. Rabenstein, "Nuclear Magnetic Resonance," Analytical Chemistry, 2000, 72 (12), pp 109A-116A. [Link]

  • A. J. Shaka, J. Keeler, R. Freeman, "Evaluation of a new broadband decoupling sequence: WALTZ-16," Journal of Magnetic Resonance, 1983, 53(2), pp 313-340. [Link]

  • Columbia University, NMR Core Facility, "HSQC and HMBC". [Link]

  • Nanalysis Corp., "Getting COSY with the TOCSY Experiment". [Link]

  • P.A. Evans, "Modern NMR Spectroscopy: A Guide for Chemists," Royal Society of Chemistry, 1995. [Link]

  • J. Cavanagh, W. J. Fairbrother, A. G. Palmer III, M. Rance, N. J. Skelton, "Protein NMR Spectroscopy: Principles and Practice," Academic Press, 2006. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Conformation of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytics

As an application scientist specializing in structural glycobiology, I frequently encounter a critical bottleneck in drug development and vaccine design: the precise conformational validation of unusual carbohydrates. Me...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in structural glycobiology, I frequently encounter a critical bottleneck in drug development and vaccine design: the precise conformational validation of unusual carbohydrates. Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl tyveloside) is a prime example. As the immunodominant sugar of the Salmonella serogroup D1 O-antigen, its 3D architecture dictates specific interactions with host antibodies and bacteriophage tailspike proteins[1].

A common pitfall in carbohydrate chemistry is assuming that a monosaccharide maintains its idealized geometry when functional groups are removed. Theoretically, the absence of a hydroxyl group at C(3) in a 3,6-dideoxyhexose could induce ring distortion due to altered transannular interactions and hydration networks. To prove that the molecule retains its structural integrity, we cannot rely on a single analytical method.

This guide objectively compares the gold standard—X-ray crystallography —against Nuclear Magnetic Resonance (NMR) spectroscopy and Computational Modeling , providing a self-validating experimental framework for conformational analysis.

Methodological Comparison: Why Orthogonal Validation is Non-Negotiable

Determining the conformation of methyl tyveloside requires bridging the gap between solid-state coordinates and solution-state dynamics. Here is how the three primary analytical modalities compare in performance and utility:

X-Ray Crystallography (The Empirical Foundation)

X-ray diffraction is the only method that provides absolute 3D atomic coordinates. For methyl tyveloside, X-ray crystallography definitively proves that the pyranose ring exists as an almost perfect 4C1​ chair[2]. Furthermore, it allows us to measure the exact anomeric torsion angle (O(5)-C(1)-O(1)-C(7)), which at 67.3° perfectly aligns with the theoretical requirements of the exo-anomeric effect[2]. Causality: We prioritize X-ray data because it directly maps the hydrogen-bond acceptor roles of both acetal oxygen atoms without the statistical averaging inherent to bulk solution methods.

H NMR Spectroscopy (The Solution-State Validator)

Carbohydrates are highly flexible in aqueous environments, and crystal packing forces can occasionally stabilize non-physiological conformations. Causality: We use 1 H NMR in D2​O to ensure that the solid-state crystal conformation is biologically relevant. If the 3JH,H​ coupling constants extracted from the NMR spectrum match the dihedral angles predicted by the X-ray coordinates, the system is self-validated. For methyl tyveloside, NMR confirms that the aqueous conformation is indistinguishable from the crystal structure[2][3].

Semi-Empirical Computational Modeling (The Predictive Extrapolator)

When X-ray data for a specific complex oligosaccharide is unavailable, researchers often rely on bond modification of related sugars (e.g., D-mannopyranose) to simulate tyvelose[2]. Causality: We use the empirical X-ray coordinates of the monomer to anchor these calculations (such as the HSEA method). This allows us to accurately predict the minimum energy conformation of larger Salmonella O-antigen pentasaccharide fragments[2][4].

Quantitative Performance Summary
Analytical ParameterX-Ray Crystallography 1 H NMR SpectroscopyComputational Modeling (HSEA)
Primary Output Absolute 3D atomic coordinatesSolution-state dynamics & couplingMinimum energy conformation
State Analyzed Solid-state (Crystal lattice)Aqueous solution ( D2​O )In silico (Implicit solvent)
Resolution/Accuracy High ( R=0.038 )High (Coupling constants)Dependent on input coordinates
Ring Conformation Perfect 4C1​ chairIndistinguishable from crystalMatches X-ray coordinates
Glycosidic Methyl Exo-anomeric effect (67.3° torsion)Time-averaged rotationPredicted ~67.0° torsion

Experimental Workflows: A Self-Validating Protocol System

To achieve high-fidelity conformational validation, the following step-by-step protocols must be executed sequentially. The output of the X-ray analysis serves as the input constraint for the subsequent validation steps.

Protocol A: X-Ray Crystallographic Determination
  • Crystallization: Dissolve chemically synthesized methyl 3,6-dideoxy-α-D-arabino-hexopyranoside in a minimal volume of an ethanol/water mixture. Allow slow solvent evaporation at 20°C to yield single orthorhombic crystals.

  • Diffraction Data Collection: Mount a single crystal on a diffractometer. Measure X-ray intensity data using CuKα or MoKα radiation. The cell dimensions should converge to approximately a=7.478 Å, b=7.933 Å, c=14.064 Å in the space group P21​21​21​ [2].

  • Structure Solution: Solve the phase problem utilizing direct methods to generate the initial electron density map.

  • Refinement (Self-Validation Checkpoint): Perform full-matrix least-squares refinement. You must include all hydrogen atoms in the model. The protocol is considered successful and self-validated only if the final R-factor converges to ≤0.038 [2].

  • Geometrical Analysis: Extract the atomic coordinates to verify that the absence of the C(3) -OH group does not distort the 4C1​ chair.

Protocol B: Orthogonal Validation via 1 H NMR
  • Sample Preparation: Lyophilize a 10 mg aliquot of the synthesized methyl tyveloside and dissolve it in 600 µL of 99.9% D2​O to eliminate exchangeable proton interference.

  • Data Acquisition: Acquire 1D 1 H spectra and 2D COSY experiments at 298 K using a high-field NMR spectrometer (e.g., 600 MHz).

  • Coupling Analysis (Self-Validation Checkpoint): Extract the vicinal proton-proton coupling constants ( 3JH,H​ ). Apply the Karplus equation to calculate the solution-state dihedral angles. These angles must fall within 5% variance of the dihedral angles extracted from the X-ray coordinates in Protocol A to confirm conformational stability in water[2].

Workflow Visualization

The following diagram illustrates the logical dependencies and causality between the orthogonal methods used to validate the carbohydrate's structure.

ConformationalValidation cluster_methods Orthogonal Validation Pipeline Synthesis Methyl Tyveloside Sample Preparation XRay X-Ray Crystallography (Solid-State Coordinates) Synthesis->XRay Crystallization NMR 1H NMR Spectroscopy (Aqueous Dynamics) Synthesis->NMR D2O Solution CompMod Semi-Empirical Modeling (Energy Minimization) XRay->CompMod Atomic Coordinates DataIntegration Cross-Validation & Data Integration XRay->DataIntegration R=0.038 NMR->DataIntegration J-Couplings CompMod->DataIntegration Min Energy Conclusion Validated 4C1 Chair & Exo-Anomeric Conformation DataIntegration->Conclusion

Orthogonal validation workflow for carbohydrate conformation using X-ray, NMR, and modeling.

Conclusion for Drug Development Professionals

When targeting Salmonella serogroup D1 O-antigens for vaccine development or studying interactions with phage tailspike proteins[1], relying solely on computational approximations of tyvelose is a high-risk strategy. The comparative data clearly demonstrates that X-ray crystallography provides the indispensable, high-resolution empirical foundation ( R=0.038 ) required to prove the 4C1​ chair conformation and exo-anomeric effect[2]. However, X-ray data alone is a static snapshot; it must be coupled with 1 H NMR to guarantee that the crystal packing has not skewed the biologically relevant aqueous conformation. By adopting this self-validating, multi-modal pipeline, researchers can confidently map carbohydrate-protein interactions with atomic precision.

References

  • Birnbaum, G. I., & Bundle, D. R. (1985). Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H NMR analysis, and semi-empirical calculations. Canadian Journal of Chemistry.[Link]

  • Interaction of Salmonella phage P22 with its O-antigen receptor studied by X-ray crystallography. Glycoscience.ru Database. [Link]

  • The application of molecular mechanics to the structures of carbohydrates. ResearchGate.[Link]

  • Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations. Canadian Science Publishing.[Link]

  • Steinbacher, S., et al. (1996). Crystal structure of phage P22 tailspike protein complexed with Salmonella sp. O-antigen receptors. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside proper disposal procedures

Title: Comprehensive Operational Guide: Proper Disposal Procedures for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside Introduction As a Senior Application Scientist, I frequently see laboratories struggle with the dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational Guide: Proper Disposal Procedures for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Introduction As a Senior Application Scientist, I frequently see laboratories struggle with the disposal of specialized carbohydrate derivatives. Methyl 3,6-dideoxy- α -D-arabino-hexopyranoside (often referred to as Methyl α -D-tyveloside) is a synthetic O-methyl glycoside of tyvelose, an immunodominant sugar found in the O-antigen of Salmonella serogroup D1[1][2]. While it is a critical building block in glycobiology and vaccine development[3], its disposal must be handled systematically to ensure regulatory compliance and laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Methyl α -D-tyveloside waste streams.

Chemical Profiling and Waste Characterization

Before executing any disposal protocol, we must understand the causality behind our safety choices. Methyl α -D-tyveloside is a non-acutely toxic carbohydrate derivative. However, according to the Globally Harmonized System (GHS), the parent sugar tyvelose is classified as a Category 4 oral toxicant (Harmful if swallowed) and a Category 2 skin/eye irritant[4].

Under EPA regulations (40 CFR § 262.11), a hazardous waste determination must be made at the point of generation[5][6]. Because pure Methyl α -D-tyveloside does not meet the criteria for a characteristic hazardous waste (it is not highly ignitable, corrosive, or reactive)[5][7], its disposal classification depends entirely on its matrix —whether it is a pure solid, an aqueous buffer, or mixed with organic solvents from synthesis[8].

Table 1: Matrix-Dependent Waste Segregation Logic
Waste MatrixTypical SourceEPA RCRA ClassificationDisposal Route
Pure Solid / Powder Expired reagent, spilled materialNon-hazardous solid wasteIncineration / Solid Chemical Waste
Aqueous Solution Biological assays, PBS buffersNon-hazardous aqueous wasteAqueous Waste (pH 5-9)
Organic Mixture Methanol/Pyridine synthesis extractsCharacteristic Hazardous (e.g., D001)Flammable Liquid Waste
Contaminated Sharps Glass pipettes, TLC plates, vialsRegulated Sharps WastePuncture-proof Sharps Container

Waste Segregation Decision Workflow

To prevent cascading regulatory violations, segregation must occur immediately at the point of generation[9]. The following logical workflow dictates how our laboratory personnel should categorize Methyl α -D-tyveloside waste.

WasteSegregation Start Methyl Tyveloside Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidBin Solid Chemical Waste (Incineration) Solid->SolidBin OrgSolv Contains Organic Solvents? (e.g., MeOH) Liquid->OrgSolv OrgBin Flammable Liquid Waste (EPA RCRA D001) OrgSolv->OrgBin Yes AqBin Aqueous Waste (pH 5-9) OrgSolv->AqBin No (Pure Aqueous)

Caption: Decision matrix for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside waste segregation.

Step-by-Step Disposal Protocols

These self-validating protocols ensure that each step inherently verifies the safety of the next. Do not evaporate chemicals as a disposal method, as this violates standard environmental health and safety (EHS) guidelines[7].

Protocol A: Disposal of Pure Solid Waste & Contaminated Consumables

Causality: Fine carbohydrate powders pose a respiratory irritation risk (GHS Category 3)[4]. Minimizing aerosolization is the primary operational goal.

  • Containment: Transfer any expired or residual solid Methyl α -D-tyveloside into a sealable, leak-proof primary container (preferably high-density polyethylene, HDPE)[10].

  • Consumable Segregation: Place contaminated gloves, weigh boats, and Kimwipes into a designated solid chemical waste bin[7].

  • Labeling: Affix a hazardous waste tag immediately. Label as "Non-Hazardous Chemical Solid Waste - Carbohydrate Derivative" to inform the EHS team[11].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) until routine lab pack collection[10].

Protocol B: Disposal of Organic Solvent Mixtures

Causality: During the synthesis or silylation of Methyl α -D-tyveloside, solvents like pyridine, methanol, or dichloromethane are frequently used[12]. The presence of these solvents supersedes the non-hazardous nature of the carbohydrate, converting the entire mixture into RCRA-regulated hazardous waste[6].

  • Compatibility Check: Ensure the liquid waste carboy is compatible with the specific organic solvent used (e.g., glass for halogenated solvents, HDPE for alcohols).

  • Transfer: Using a funnel in a certified fume hood, slowly pour the reaction mixture into the organic waste carboy.

  • Sealing: Cap the container immediately to prevent volatile organic compound (VOC) emissions[7].

  • Documentation: Log the exact percentage of Methyl α -D-tyveloside and the specific solvents on the hazardous waste log. This is legally required for TSDF (Treatment, Storage, and Disposal Facility) profiling[6].

Spill Response and Decontamination Plan

Accidental spills require immediate, systematic action to prevent skin/eye irritation and respiratory exposure[4].

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles) Spill->PPE Assess Powder or Liquid? PPE->Assess Powder Moisten with Water (Prevent Dust) Assess->Powder Liquid Apply Inert Absorbent (e.g., Vermiculite) Assess->Liquid Collect Collect in Sealable Container Powder->Collect Liquid->Collect Decon Wash Area with Soap & Water Collect->Decon Label Label as Chemical Waste Decon->Label

Caption: Step-by-step spill response and decontamination workflow for laboratory environments.

Spill Execution Steps:

  • Isolate & Protect: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and a lab coat[4].

  • Dust Suppression (For Powders): Do not dry-sweep. Lightly moisten the spilled Methyl α -D-tyveloside powder with water to prevent aerosolization and respiratory irritation[4].

  • Absorption (For Liquids): If the chemical is dissolved in a solvent, apply an inert absorbent pad or vermiculite[7].

  • Collection: Use a plastic scoop (to avoid sparking if organic solvents are present) to transfer the wetted powder or saturated absorbent into a hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water, as carbohydrate derivatives are highly water-soluble[4]. Dispose of the wash water and cleaning materials as chemical waste[7].

References

  • Angene Chemical. "Safety Data Sheet: Tyvelose." Retrieved from [Link]

  • US Environmental Protection Agency (EPA). "40 CFR § 262.11 - Hazardous waste determination and recordkeeping." eCFR. Retrieved from[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Management of Waste." Retrieved from[Link]

  • Canadian Science Publishing. "Synthesis and evaluation of talose oligosaccharide analogues." Retrieved from [Link]

  • Frontiers in Immunology. "O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses." Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Comprehensive Safety and Handling Guide: Personal Protective Equipment for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (CAS: 6154-71-8), a methyl glycoside derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Personal Protective Equipment for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (CAS: 6154-71-8), a methyl glycoside derivative of the rare sugar tyvelose, is a critical reagent in proteomics research, synthetic carbohydrate chemistry, and immunological studies involving bacterial O-antigens[1]. While not classified as acutely toxic under standard global harmonized systems, its physical state as a fine, lyophilized powder presents specific mechanical and inhalation hazards. Furthermore, because it is frequently solubilized in highly penetrative organic solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO)[2], the risk profile shifts dynamically during experimental workflows.

This guide provides researchers and drug development professionals with a mechanistic, step-by-step operational plan for handling this compound, ensuring that every safety protocol functions as a self-validating system.

Executive Summary: Chemical Profile & Risk Assessment

Before initiating any protocol, a baseline understanding of the chemical's physical properties is mandatory. The following table summarizes the quantitative and qualitative data relevant to your risk assessment.

ParameterSpecificationSafety Implication
Chemical Name Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranosideN/A
CAS Number 6154-71-8N/A
Molecular Formula C7H14O4N/A
Molecular Weight 162.18 g/mol Low molecular weight facilitates rapid dissolution.
Physical State Solid / Fine PowderHigh risk of aerosolization and static cling.
Solubility Water, Methanol, DCM, DMSOSolvents like DMSO can act as carrier molecules, transporting the solute across the dermal barrier.

Data supported by the [3].

The PPE Matrix: Mechanistic Rationale for Protective Gear

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a calculated defense against specific physical and chemical vectors. In accordance with, the following matrix details the required gear and the causality behind its selection.

  • Hand Protection: Nitrile Examination Gloves (Minimum 4 mil thickness)

    • Causality: While the carbohydrate itself is benign to intact skin, the solvents used to dissolve it (e.g., DMSO, DCM) are not. Nitrile provides a superior chemical barrier against these solvents compared to standard latex.

    • Self-Validating System: Before donning, inflate the glove slightly by trapping air and rolling the cuff. If the glove holds pressure without deflating, the barrier is free of micro-tears, ensuring no solvent-mediated transport can occur during solubilization.

  • Eye Protection: Chemical Splash Goggles

    • Causality: Fine powders can easily become airborne via static discharge or ambient airflow, causing mechanical abrasion to the cornea. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to settling dust.

    • Self-Validating System: A proper seal is validated when the goggles leave a faint, temporary impression around the orbits upon removal, confirming that no ambient air (and thus no particulate matter) bypassed the barrier.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • Causality: Required only if handling bulk quantities outside of a certified chemical fume hood. The respirator traps micro-particulates, preventing them from reaching the alveolar spaces where they can cause macrophage-mediated inflammation.

  • Body Protection: Flame-Resistant (FR) Laboratory Coat

    • Causality: Prevents the accumulation of static-charged powders on street clothing, which could otherwise be unknowingly transported outside the controlled laboratory environment.

Operational Workflow: Step-by-Step Handling Protocol

The following methodology outlines the safe weighing and solubilization of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

Figure 1: Standard operating workflow and hazard-check protocol for handling solid carbohydrates.

Step 1: Environmental Preparation

  • Action: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter.

  • Causality: Proper laminar airflow captures and exhausts any aerosolized particulates before they reach the operator's breathing zone.

Step 2: Static Neutralization and Weighing

  • Action: Use an anti-static weigh boat and a grounded micro-spatula to transfer the powder.

  • Causality: Fine carbohydrate powders are highly prone to static cling. Unmitigated static discharge can cause the powder to violently repel from the spatula, creating an inhalation hazard and ruining mass accuracy.

  • Self-Validating System: If the powder flows smoothly from the spatula to the weigh boat without adhering to the plastic sides, static forces have been successfully neutralized, confirming a safe transfer.

Step 3: Solubilization

  • Action: Slowly pipette the chosen solvent (e.g., water, methanol, or DCM) down the side of the vessel containing the powder, rather than dropping it directly onto the solid bed.

  • Causality: Direct impact of liquid droplets on a fine powder bed displaces trapped air rapidly, ejecting dry particulates into the atmosphere. Wall-mediated addition allows the solvent to wick into the powder via capillary action.

  • Self-Validating System: The absence of a visible "puff" of dust upon solvent addition confirms that the capillary-wetting technique was executed correctly.

Spill Response & Waste Disposal Logistics

Even with rigorous protocols, accidental releases can occur. The response must be immediate and mechanistically sound.

Spill Response Protocol:

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the fume hood.

  • Mitigate: Never dry-sweep the powder. Dry sweeping generates mechanical energy that aerosolizes the particulates, converting a localized surface spill into an airborne hazard.

  • Decontaminate: Overlay the spilled powder with a laboratory tissue dampened with water or 10% ethanol. Allow the liquid to absorb into the powder bed, increasing its mass and cohesiveness. Gently wipe inward toward the center of the spill.

  • Validate: The absence of visible dust clouds during the wiping process confirms that the particulate matter remains safely bound to the absorbent matrix.

Waste Disposal Logistics:

  • Solid Waste: Unused powder and contaminated weigh boats should be disposed of in a sealed, labeled solid waste container.

  • Liquid Waste: Once Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is dissolved in an organic solvent (e.g., DCM or Methanol), the entire solution adopts the hazard profile of the solvent. It must be disposed of in a designated hazardous waste carboy, in strict compliance with .

References

  • Universal Natural Products Database (COCONUT). "Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside - CNP0234944.0." NaturalProducts.net. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." United States Environmental Protection Agency. Available at: [Link]

Sources

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